molecular formula C12H10Cl2Sn B050951 Diphenyltin dichloride CAS No. 1135-99-5

Diphenyltin dichloride

Cat. No.: B050951
CAS No.: 1135-99-5
M. Wt: 343.8 g/mol
InChI Key: ISXUHJXWYNONDI-UHFFFAOYSA-L
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Description

Diphenyltin dichloride is an organotin compound with the chemical formula (C₆H₅)₂SnCl₂. It is a white to off-white crystalline solid that is used in various chemical applications. The compound is known for its utility in organic synthesis and as a reagent in the preparation of other organotin compounds .

Mechanism of Action

Target of Action

Diphenyltin dichloride (DPT) is an organotin compound that primarily targets bioligands, which are molecules that bind to other molecules, often to initiate or block a biological response . These bioligands can have a variety of functional groups, and their interaction with DPT has been investigated using potentiometric techniques .

Mode of Action

The interaction of DPT with its targets involves the formation of complexes in solution . The hydrolysis constants of the DPT cation and the step-wise formation constants of these complexes have been calculated . The participation of different ligand functional groups in binding to organotin is also discussed .

Biochemical Pathways

DPT has been found to interact with various biochemical pathways. For instance, it has been reported to activate the caspase-3 pathway, leading to upregulation of Bax, Cytc, caspase-9, and caspase-3, as well as downregulation of Bcl-2 . This pathway is involved in programmed cell death or apoptosis, suggesting that DPT may have potential anti-cancer properties.

Pharmacokinetics

Information on the pharmacokinetics of DPT, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited. The compound’s solid form and its melting point of 41-43 °c suggest that it may have specific bioavailability characteristics that influence its pharmacokinetics.

Result of Action

The molecular and cellular effects of DPT’s action are largely dependent on its targets and mode of action. For example, its interaction with bioligands can lead to the formation of complexes that have various effects on cellular functions . In addition, its activation of the caspase-3 pathway can lead to apoptosis, potentially making it useful in anti-cancer applications .

Action Environment

The action, efficacy, and stability of DPT can be influenced by various environmental factors. For instance, its solid form and specific melting point suggest that temperature could be a significant factor in its stability and action . Furthermore, DPT is used in environmental testing, indicating that it may interact with various environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyltin dichloride can be synthesized through the reaction of diphenyltin oxide with hydrochloric acid. The reaction typically proceeds as follows:

(C6H5)2SnO+2HCl(C6H5)2SnCl2+H2O(C_6H_5)_2SnO + 2HCl \rightarrow (C_6H_5)_2SnCl_2 + H_2O (C6​H5​)2​SnO+2HCl→(C6​H5​)2​SnCl2​+H2​O

This method involves the use of diphenyltin oxide and hydrochloric acid under controlled conditions to yield this compound .

Industrial Production Methods

In industrial settings, this compound is produced by reacting diphenyltin oxide with hydrochloric acid in large-scale reactors. The reaction is carefully monitored to ensure high purity and yield of the product. The resulting this compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diphenyltin dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenyltin dichloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Dibutyltin dichloride
  • Tributyltin chloride
  • Dimethyltin dichloride
  • Trimethyltin chloride
  • Phenyltin trichloride

Uniqueness

Diphenyltin dichloride is unique due to its specific chemical structure, which includes two phenyl groups attached to the tin atom. This structure imparts distinct chemical properties and reactivity compared to other organotin compounds. Its ability to form stable complexes with various ligands makes it particularly valuable in research and industrial applications .

Properties

IUPAC Name

dichloro(diphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5.2ClH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXUHJXWYNONDI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074458
Record name Dichlorodiphenylstannane
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Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135-99-5
Record name Diphenyltin dichloride
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Record name Diphenyltin chloride
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Record name DIPHENYLTIN DICHLORIDE
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405640
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Record name Dichlorodiphenylstannane
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Record name Dichlorodiphenylstannane
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Record name DIPHENYLTIN DICHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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